Superior Inhibition of Intestinal Cholesterol Absorption Compared to Egg Sphingomyelin
In a controlled in vivo study using lymph-cannulated rats, bovine milk sphingomyelin (SM) demonstrated significantly greater efficacy in reducing the lymphatic absorption of radiolabeled cholesterol compared to egg sphingomyelin [1]. While both SMs inhibited absorption relative to a control, milk SM reduced cholesterol absorption by 48% relative to the no-SM control, whereas egg SM only reduced it by 35%. This represents a 20% greater inhibitory effect for milk SM over egg SM.
| Evidence Dimension | Lymphatic absorption of 14C-cholesterol (% of administered dose) |
|---|---|
| Target Compound Data | 19.5 ± 1.4% dose |
| Comparator Or Baseline | Egg Sphingomyelin: 24.4 ± 1.9% dose; Control (no SM): 37.6 ± 1.8% dose |
| Quantified Difference | Milk SM vs Egg SM: 4.9% absolute reduction in absorption; Milk SM reduces absorption by 48% vs control; Egg SM reduces by 35% vs control. |
| Conditions | In vivo lymph-cannulated rat model; infusion of lipid emulsion containing 14C-cholesterol. |
Why This Matters
For researchers investigating dietary modulation of cholesterol uptake or developing functional foods, milk sphingomyelin offers a quantifiably more potent tool than egg sphingomyelin, potentially reducing the required dose or enhancing the observable effect size in metabolic studies.
- [1] Noh, S. K., & Koo, S. I. (2004). Milk Sphingomyelin Is More Effective than Egg Sphingomyelin in Inhibiting Intestinal Absorption of Cholesterol and Fat in Rats. The Journal of Nutrition, 134(10), 2611–2616. PMID: 15465753. View Source
